![molecular formula C15H19Br2ClN4 B610761 SEL120-34A HCl CAS No. 1609452-30-3](/img/structure/B610761.png)
SEL120-34A HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEL120-34A HCl is a potent, selective, orally available, ATP-competitive CDK8 inhibitor . It has IC50s of 4.4 nM and 10.4 nM for CDK8/CycC and CDK19/CycC, respectively, with antitumor activity .
Molecular Structure Analysis
The molecular formula of SEL120-34A HCl is C15H19Br2ClN4 . The exact molecular weight is not provided, but it’s approximately 450.6 .
Chemical Reactions Analysis
SEL120-34A HCl is a type I inhibitor that forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . It shows no obvious inhibition on CDK1, 2, 4, 6, 5, 7, and only weakly suppresses CDK9 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
SEL120-34A has shown therapeutic efficacy in both murine and human Acute Myeloid Leukemia (AML) models . It has been demonstrated to have an antileukemic effect in a panel of AML cell lines . The treatment of TEX cells, an AML cell line, with SEL120-34A resulted in an inhibition of cell growth .
Inhibition of STAT Proteins
SEL120-34A inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . Both STAT proteins were previously identified as biomarkers for SEL120-34A activity .
Loss of Leukemia Stem Cell (LSC) Signature
Treatment with SEL120-34A resulted in a loss of a Leukemia Stem Cell (LSC) signature . This suggests that SEL120-34A could potentially be used to target LSCs, a self-renewing population that constitutes a chemo-resistant reservoir responsible for disease relapse .
Inhibition of Cell Growth
SEL120-34A has been shown to inhibit cell growth in various cell lines. For instance, it inhibited the growth of human HL60, SKNO1, and KG1 cells .
Induction of Apoptosis
In addition to inhibiting cell growth, SEL120-34A also induces apoptosis in cells . This could potentially be leveraged for the treatment of various cancers.
Inhibition of CDK8 and CDK19
SEL120-34A is a novel inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . It inhibits kinase activities of CDK8/CycC and CDK19/CycC complexes with IC50 values of 4.4 nM and 10.4 nM, respectively .
Mecanismo De Acción
Target of Action
SEL120-34A HCl is a potent, selective, orally available, ATP-competitive inhibitor . The primary targets of SEL120-34A HCl are Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 . These kinases are components of the multi-protein Mediator complex involved in transcription control .
Biochemical Pathways
SEL120-34A HCl inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . It also represses mitogen-induced expression of immediate early response (IER) genes and interferon (IFN)-responsive genes . The compound shows the strongest activity in hematological malignancies, especially in selected acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and mantle cell lymphoma (MCL) models .
Pharmacokinetics
It is orally available, indicating good absorption, and it has confirmed safety and in vivo efficacy, suggesting appropriate distribution, metabolism, and excretion profiles .
Result of Action
Treatment with SEL120-34A HCl results in a differential efficacy on AML cells with elevated STAT5 S726 levels and stem cell characteristics . It leads to decreased CDK8 occupancy and increased RNA Pol II occupancy as well as changes in the peak distribution among promoter and enhancer regions . It could repress many “stemness” genes and induce the expression of genes involved in lineage commitment .
Action Environment
It is noted that the compound has in vivo efficacy in leukemia models, suggesting that it is stable and effective in the complex biological environment of the body .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLWUCQESKBSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SEL120-34A HCl | |
CAS RN |
1609452-30-3 |
Source
|
Record name | SEL-120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.